Monodesethylchinacrin, Dihydrochlorid

Übersicht

Beschreibung

Monodesethyl Quinacrine, Dihydrochloride is a metabolite of Quinacrine, an antimalarial compound. It is known for its molecular formula C21H26ClN3O.2HCl and a molecular weight of 444.83 g/mol . This compound is primarily used in research settings, particularly in the study of infectious diseases and proteomics .

Wissenschaftliche Forschungsanwendungen

Monodesethyl Quinacrine, Dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new pharmaceuticals and in the quality control of existing drugs

Wirkmechanismus

Target of Action

Monodesethyl Quinacrine, Dihydrochloride, a metabolite of Quinacrine , primarily targets deoxyribonucleic acid (DNA) . It binds to DNA in vitro by intercalation between adjacent base pairs . This interaction inhibits transcription and translation to ribonucleic acid (RNA) .

Mode of Action

It is known to inhibitsuccinate oxidation and interfere with electron transport . By binding to nucleoproteins, it suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase .

Biochemical Pathways

Monodesethyl Quinacrine, Dihydrochloride affects several biochemical pathways. It has actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance . It also has actions on signaling proteins in the cytoplasm, particularly the NF-κB, p53, and AKT pathways .

Pharmacokinetics

The major metabolic pathway of Quinacrine is N-desethylation , which is mainly carried out by CYP3A4/5 . . In MDR1-knockout mice, brain levels of Quinacrine were significantly higher compared to wild-type mice, indicating that P-gp plays a critical role in transporting Quinacrine from the brain .

Result of Action

The molecular and cellular effects of Monodesethyl Quinacrine, Dihydrochloride’s action are complex and multifaceted. It has been found to have potent antiprion activity in vitro . It appears to interfere with the parasite’s metabolism , and fluorescence studies using Giardia suggest that the outer membranes may be involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Monodesethyl Quinacrine, Dihydrochloride. For instance, the compound’s ability to traverse the blood-brain barrier in mice is influenced by the presence of P-gp

Biochemische Analyse

Biochemical Properties

Monodesethyl Quinacrine, Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nuclear proteins, where it influences the NF-κB, p53, and AKT pathways . Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits phospholipase A2, which is crucial in the arachidonic acid pathway . These interactions highlight its potential as an anti-cancer agent and its role in modulating inflammatory responses.

Cellular Effects

Monodesethyl Quinacrine, Dihydrochloride affects various types of cells and cellular processes. It has been shown to activate p53 in a diverse set of cell lines, including renal cell carcinomas, non-small cell lung carcinoma, colon and breast carcinomas, prostate adenocarcinomas, and fibrosarcomas . This activation leads to apoptosis and autophagy, impacting cell signaling pathways, gene expression, and cellular metabolism. Additionally, Monodesethyl Quinacrine, Dihydrochloride inhibits succinate oxidation and interferes with electron transport, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of Monodesethyl Quinacrine, Dihydrochloride involves several key interactions. It binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . This binding suppresses the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase. Furthermore, Monodesethyl Quinacrine, Dihydrochloride modulates signaling proteins in the cytoplasm, including the NF-κB, p53, and AKT pathways . These interactions contribute to its therapeutic potential in treating various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monodesethyl Quinacrine, Dihydrochloride change over time. Studies have shown that it has a stable profile in vitro, with minimal degradation . Long-term effects on cellular function have been observed, including the induction of drug-resistant prions in continuous treatment models . These findings highlight the importance of monitoring the temporal effects of Monodesethyl Quinacrine, Dihydrochloride in laboratory settings to understand its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of Monodesethyl Quinacrine, Dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to reduce prion levels in the brain without acute toxicity . At higher doses, it can lead to the formation of drug-resistant prions and other adverse effects . These findings emphasize the need for careful dosage optimization to balance therapeutic efficacy and potential toxicity.

Metabolic Pathways

Monodesethyl Quinacrine, Dihydrochloride is primarily metabolized by the cytochrome P450 enzyme CYP3A4/5 . The major metabolic pathway involves N-desethylation, which is crucial for its biotransformation and elimination . Additionally, P-glycoprotein plays a critical role in limiting its brain accumulation by transporting it out of the brain . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of Monodesethyl Quinacrine, Dihydrochloride.

Transport and Distribution

Monodesethyl Quinacrine, Dihydrochloride is transported and distributed within cells and tissues through various mechanisms. P-glycoprotein is a key transporter that limits its accumulation in the brain by actively transporting it out . This transport mechanism is crucial for maintaining its therapeutic levels in target tissues while preventing potential toxicity. Additionally, Monodesethyl Quinacrine, Dihydrochloride interacts with binding proteins that influence its localization and distribution within cells .

Subcellular Localization

The subcellular localization of Monodesethyl Quinacrine, Dihydrochloride is influenced by its interactions with various biomolecules. It is known to localize in the cytoplasm and nucleus, where it exerts its effects on DNA and RNA . Additionally, its interaction with nuclear proteins and signaling pathways further directs its localization to specific compartments within the cell . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

The synthesis of Monodesethyl Quinacrine, Dihydrochloride involves the desethylation of Quinacrine. The reaction typically requires specific conditions, including the use of strong acids or bases to facilitate the removal of the ethyl group. Industrial production methods often involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity .

Analyse Chemischer Reaktionen

Monodesethyl Quinacrine, Dihydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Vergleich Mit ähnlichen Verbindungen

Monodesethyl Quinacrine, Dihydrochloride is unique compared to other similar compounds due to its specific molecular structure and its potent antimalarial properties. Similar compounds include:

Quinacrine: The parent compound, known for its antimalarial and anti-inflammatory properties.

Acridine Orange: Used as a cytochemical stain for cell nuclei.

Acriflavine: Known for its antimicrobial properties.

Monodesethyl Quinacrine, Dihydrochloride stands out due to its specific applications in proteomics and its potential in the development of new therapeutic agents.

Biologische Aktivität

Monodesethyl quinacrine dihydrochloride, a metabolite of quinacrine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

Pharmacological Profile

Monodesethyl quinacrine is primarily recognized for its antimalarial properties, but it has also been investigated for its anticancer , antiviral , and immunomodulatory effects. The compound acts through several mechanisms:

- DNA Intercalation : Monodesethyl quinacrine intercalates into DNA, which disrupts replication and transcription processes. This mechanism is crucial for its anticancer activity, as it leads to nuclear fragmentation and apoptosis in cancer cells .

- Inhibition of NF-κB Pathway : The compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway by preventing the phosphorylation of IκB kinase (IKK). This inhibition reduces the expression of pro-inflammatory cytokines and adhesion molecules such as ICAM-1 and IL-8 .

- Telomere Replication Inhibition : Monodesethyl quinacrine stabilizes G-quadruplex structures at telomeres, thereby inhibiting telomerase activity and promoting cell cycle arrest in malignant cells .

Biological Activity in Cancer Treatment

Recent studies have highlighted the potential of monodesethyl quinacrine in cancer therapy. It has demonstrated significant cytotoxicity against various cancer cell lines while showing preferential inhibition of malignant cells over normal cells. The IC50 values for different DNA polymerases from cancerous tissues indicate that monodesethyl quinacrine effectively targets malignant cells:

| Cell Line | IC50 (µM) |

|---|---|

| Novikoff Hepatoma (α) | 15.2 |

| Novikoff Hepatoma (δ) | 22.6 |

| Novikoff Hepatoma (ε) | 11.4 |

This selectivity suggests a promising therapeutic index for monodesethyl quinacrine in oncology .

Antiviral Activity

Monodesethyl quinacrine has also been evaluated for its antiviral properties, particularly against viruses like SARS-CoV-2. Studies indicate that it raises the pH in acidic organelles, which diminishes viral entry and replication. In Vero E6 cell assays, monodesethyl quinacrine exhibited over 90% inhibition of viral activity at concentrations above 3.3 µM .

Immunomodulatory Effects

In addition to its direct antiviral effects, monodesethyl quinacrine modulates immune responses by inhibiting phospholipase A2, which is involved in arachidonic acid metabolism. This modulation can influence T-cell responses, making it a candidate for treating autoimmune conditions .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of quinacrine derivatives, including monodesethyl quinacrine:

- Quinacrine for Creutzfeldt-Jakob Disease : A trial investigating oral quinacrine at 300 mg/day found no significant improvement in survival rates among patients with sporadic Creutzfeldt-Jakob disease .

- Antimalarial Efficacy : Long-term studies on mice demonstrated that monodesethyl quinacrine accumulates significantly in various tissues without causing acute toxicity, suggesting a favorable safety profile for prolonged use .

Eigenschaften

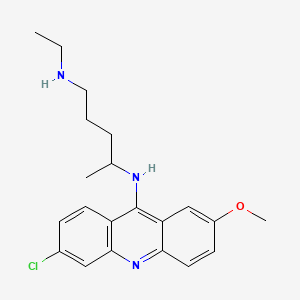

IUPAC Name |

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N-ethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-4-23-11-5-6-14(2)24-21-17-9-7-15(22)12-20(17)25-19-10-8-16(26-3)13-18(19)21/h7-10,12-14,23H,4-6,11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRMAPKCAIMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662133 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908844-46-2 | |

| Record name | N~4~-(6-Chloro-2-methoxyacridin-9-yl)-N~1~-ethylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.